molecular formula C16H15NO3 B5148369 N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B5148369
M. Wt: 269.29 g/mol
InChI Key: LENGHKOBRKERHA-UHFFFAOYSA-N
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Description

N-Benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound featuring a 2,3-dihydro-1,4-benzodioxine core fused to a carboxamide group substituted with a benzyl moiety. The 2,3-dihydro-1,4-benzodioxine substructure is a privileged scaffold in medicinal chemistry due to its ability to engage with biological targets through hydrophobic interactions and electronic effects .

Properties

IUPAC Name

N-benzyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-16(17-10-12-6-2-1-3-7-12)15-11-19-13-8-4-5-9-14(13)20-15/h1-9,15H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENGHKOBRKERHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be achieved through a multi-step process starting from commercially available starting materials. One common synthetic route involves the reaction of 1,2-dimethoxybenzene with benzyl chloride to form 1-benzyl-2,3-dimethoxybenzene. This intermediate is then subjected to further reactions to introduce the carboxamide group and form the final product.

Chemical Reactions Analysis

N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzodioxine ring system allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in inhibiting the activity of cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), making it a candidate for anti-inflammatory and anti-cancer research.

    Medicine: Its anti-tumor and anti-viral properties have been explored in vitro and in vivo, showing promise in reducing the production of inflammatory cytokines and prostaglandins, inducing apoptosis, and inhibiting cell proliferation and angiogenesis.

Mechanism of Action

The mechanism of action of N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Additionally, the compound inhibits histone deacetylases (HDACs), which regulate gene expression by modifying chromatin structure. These actions contribute to its anti-inflammatory, anti-tumor, and anti-viral effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Molecular Properties

The target compound’s benzyl group distinguishes it from other carboxamide derivatives. Key comparisons include:

(a) N-Ethyl-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide
  • Substituent : Ethyl group instead of benzyl.
  • Molecular Weight : 207.23 g/mol .
(b) N-[2-(4-Sulfamoylphenyl)ethyl]-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide
  • Substituent : Sulfamoylphenyl ethyl group.
  • Implications: The sulfonamide moiety is a known pharmacophore in antibacterial agents (e.g., sulfa drugs), suggesting possible antimicrobial applications .
(c) N-(4-Nitrophenyl)-2,3-Dihydro-1,4-Benzodioxine-2-Carboxamide
  • Substituent : 4-Nitrophenyl group.
  • Molecular Weight : 300.27 g/mol .
  • Implications: The electron-withdrawing nitro group may enhance metabolic stability but reduce hydrogen-bond donor capacity.
(d) N-Benzyl-2,2,2-Trifluoroacetamide
  • Core Structure : Trifluoroacetamide instead of benzodioxine-carboxamide.
  • Activities : Exhibits antifungal (MIC: 15.62–62.5 µg/mL) and antioxidant (78.97% activity at 1,000 µg/mL) properties, highlighting the role of fluorine atoms in enhancing bioactivity .

Pharmacological and Functional Insights

(a) Antimicrobial Potential
  • The sulfamoylphenyl ethyl analog () and trifluoroacetamide derivative () demonstrate that electron-deficient substituents (e.g., sulfonamide, trifluoromethyl) enhance antifungal and antibacterial activities. The benzyl group in the target compound may similarly engage in hydrophobic interactions with microbial enzymes or membranes .
(b) Receptor Interactions
  • 2,3-Dihydro-1,4-benzoxathiine derivatives act as serotonin (5-HT2C) and melatonin receptor agonists, underscoring the benzodioxine scaffold’s versatility in central nervous system targeting . The carboxamide group in the target compound could facilitate hydrogen bonding with receptor active sites .
(c) Metabolic Considerations
  • Enzymatic hydroxylation of the benzodioxine ring (e.g., 2,3-dihydro-1,4-benzodioxin-5-ol) generates metabolites with increased polarity, which may influence the pharmacokinetics of carboxamide derivatives .

Stereochemical Considerations

The presence of chiral centers in the benzodioxine core () implies that enantiomers of the target compound may exhibit divergent biological activities. For example, diastereomeric amides of 1,4-benzoxathiane derivatives show varying binding affinities, emphasizing the need for stereochemical control in drug development .

Data Table: Structural and Functional Comparison

Compound Name Substituent Molecular Weight (g/mol) Key Biological Activities Evidence Source
N-Benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide Benzyl Not reported Hypothesized antimicrobial/receptor modulation
N-Ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide Ethyl 207.23 Not reported
N-(4-Nitrophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide 4-Nitrophenyl 300.27 Not reported (Nitro group may enhance stability)
N-[2-(4-Sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide Sulfamoylphenyl ethyl Not reported Potential antibacterial
N-Benzyl-2,2,2-trifluoroacetamide Trifluoroacetamide Not reported Antifungal, Antioxidant

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